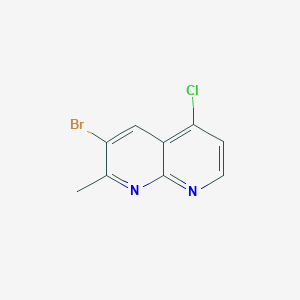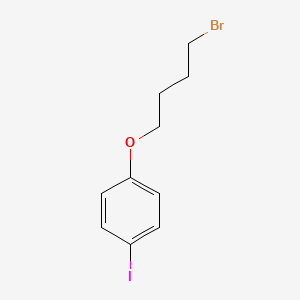![molecular formula C6H5ClN4O2S B8735706 5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONYLCHLORIDE CAS No. 98165-60-7](/img/structure/B8735706.png)
5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONYLCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a sulfonyl chloride group makes this compound highly reactive, allowing it to participate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride typically involves the reaction of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:
Starting Material: 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution.
Sulfonic Acids: Resulting from oxidation.
Sulfinic Acids: Produced via reduction.
Wissenschaftliche Forschungsanwendungen
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to form stable complexes with biological molecules.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride involves its interaction with biological targets through the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
Uniqueness
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities .
Eigenschaften
CAS-Nummer |
98165-60-7 |
|---|---|
Molekularformel |
C6H5ClN4O2S |
Molekulargewicht |
232.65 g/mol |
IUPAC-Name |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClN4O2S/c1-4-2-3-11-5(8-4)9-6(10-11)14(7,12)13/h2-3H,1H3 |
InChI-Schlüssel |
ZLKWIPGKQOYHSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NC(=NN2C=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


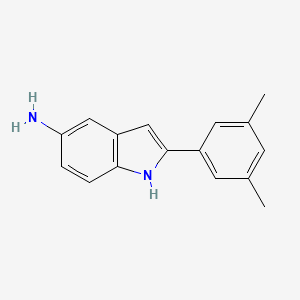

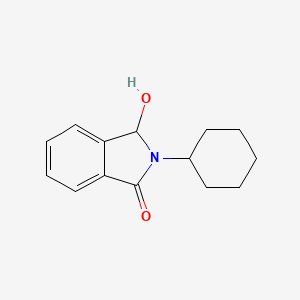
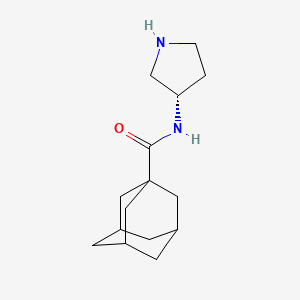

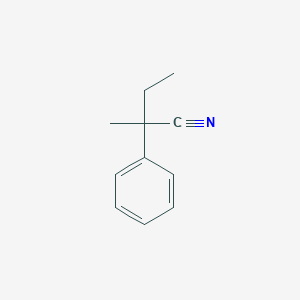


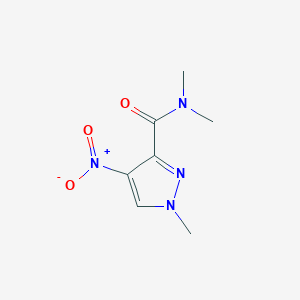
![2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8735696.png)
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B8735701.png)

